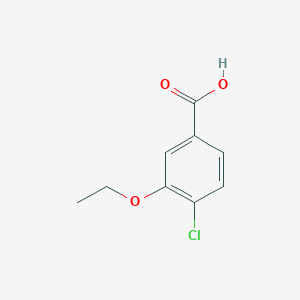

4-Chloro-3-ethoxybenzoic acid

Description

Contextual Significance within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. uomustansiriyah.edu.iq These compounds and their derivatives are widespread in nature and are crucial intermediates in organic synthesis. uomustansiriyah.edu.iq The reactivity and properties of aromatic carboxylic acids are significantly influenced by the nature and position of other substituents on the aromatic ring. britannica.com

The carboxylic acid group itself is deactivating towards electrophilic aromatic substitution, meaning these reactions occur less readily than with benzene (B151609). britannica.com The presence of substituents can either enhance or diminish this effect and direct the position of incoming groups. britannica.comlibretexts.org

In the case of 4-Chloro-3-ethoxybenzoic acid, the substituents play a crucial role:

The Chloro Group: As an electron-withdrawing group, the chlorine atom at the 4-position increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.orglibretexts.org This is due to the inductive effect, where the electronegative chlorine atom helps to stabilize the resulting carboxylate anion. libretexts.orglibretexts.org

The Ethoxy Group: The ethoxy group (-OCH2CH3) at the 3-position is an electron-donating group. libretexts.org This group can influence the electron density distribution on the aromatic ring and can affect the compound's solubility and reactivity in various chemical transformations. ontosight.ai

The specific arrangement of these substituents—a halogen and an alkoxy group—on the benzoic acid framework creates a molecule with a unique electronic and steric profile. This makes this compound a valuable building block in organic synthesis, allowing for the creation of more complex molecules with specific, targeted properties.

Interdisciplinary Research Landscape and Potential Contributions

The distinct characteristics of this compound have led to its use and investigation in several interdisciplinary research areas. Its potential contributions are noteworthy in fields such as medicinal chemistry and materials science.

Medicinal Chemistry and Pharmaceutical Research: Substituted benzoic acids are common structural motifs in a wide array of pharmaceuticals. The functional groups on this compound make it a versatile intermediate for the synthesis of new biologically active molecules. chemimpex.comvulcanchem.com Research into similar compounds, such as 4-chloro-3-methoxybenzoic acid, has highlighted their role as intermediates in the development of anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.comnetascientific.com The structural features of these compounds allow for various chemical modifications, making them valuable in the ongoing quest for new therapeutic agents. vulcanchem.com For instance, some imidazole (B134444) derivatives containing this type of scaffold have been investigated for their potential as cancer drugs. biosynth.com

Materials Science: Aromatic carboxylic acids and their derivatives are also being explored for their potential in the development of new materials. chemimpex.com For example, they can be used in the creation of polymers and coatings with enhanced properties like improved durability and resistance to environmental factors. chemimpex.com Research has also been conducted on the use of related compounds in the formation of flexible crystals and other advanced materials. researchgate.netacs.org The ability of the carboxylic acid group to form strong intermolecular interactions, such as hydrogen bonds, is a key factor in these applications.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 97209-05-7 |

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 200.62 g/mol |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZTYMNTUWPGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681844 | |

| Record name | 4-Chloro-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97209-05-7 | |

| Record name | 4-Chloro-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Engineering for 4 Chloro 3 Ethoxybenzoic Acid

Strategic Approaches to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the 4-chloro-3-ethoxybenzoic acid molecule necessitates the strategic formation of its core aromatic structure and the introduction of its characteristic chloro, ethoxy, and carboxylic acid functional groups.

Exploration of Friedel-Crafts Reactions for Core Structure Assembly

Friedel-Crafts reactions represent a cornerstone of synthetic organic chemistry for attaching substituents to aromatic rings. wikipedia.org In the context of synthesizing substituted benzoic acids, Friedel-Crafts acylation is a particularly relevant strategy. This reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The resulting acyl group can then be further manipulated to form the desired benzoic acid derivative.

For the synthesis of a molecule like this compound, a plausible, though not explicitly detailed in the provided results, Friedel-Crafts acylation approach could involve the acylation of an appropriately substituted benzene (B151609) derivative. For instance, a Friedel-Crafts reaction on 1-chloro-2-ethoxybenzene with an acylating agent could introduce the carbon framework that is subsequently oxidized to the carboxylic acid. The reaction proceeds through the generation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is generally deactivated towards further substitution, preventing polysubstitution. organic-chemistry.org

Nucleophilic Substitution Strategies for Ethoxy Group Incorporation

The introduction of the ethoxy group onto the aromatic ring is a critical step. This is often achieved through nucleophilic aromatic substitution or Williamson ether synthesis. In one potential pathway, a suitably substituted phenol, such as 4-chloro-3-hydroxybenzoic acid or its ester, could be reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the ethylating agent to form the ether linkage.

The reactivity of such substitution reactions can be influenced by the electronic nature of the substituents on the benzoic acid core. ontosight.ai The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack.

Regioselective Chlorination and Carboxylation Protocols

Regioselective Chlorination: The precise placement of the chlorine atom at the 4-position is crucial. The chlorination of a substituted benzoic acid, such as 3-ethoxybenzoic acid, requires careful control to achieve the desired regioselectivity. The directing effects of the existing substituents play a significant role. The ethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of 3-ethoxybenzoic acid, the positions ortho and para to the ethoxy group are positions 2, 4, and 6. The position meta to the carboxylic acid is position 5. Therefore, direct chlorination could lead to a mixture of products.

Recent methodologies have focused on achieving high regioselectivity. For example, iron(III)-catalyzed chlorination of activated arenes using N-chlorosuccinimide (NCS) has been shown to be a general and regioselective method. acs.org For instance, the chlorination of 4-methoxybenzoic acid using this method yields 3-chloro-4-methoxybenzoic acid with high selectivity. acs.org A similar strategy could potentially be adapted for the chlorination of 3-ethoxybenzoic acid.

Carboxylation Protocols: The introduction of the carboxylic acid group can be accomplished through various methods. One common strategy is the oxidation of a methyl group on the aromatic ring. For instance, if a precursor like 4-chloro-3-ethoxytoluene is synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. guidechem.com

Another approach is the direct carboxylation of an aromatic C-H bond using carbon dioxide (CO₂). This has been an area of intense research. While challenging due to the stability of CO₂, methods have been developed using strong bases or transition metal catalysts. rsc.org For example, the Kolbe-Schmitt reaction is a well-known method for the carboxylation of phenolates. rsc.orgnih.gov More recent developments include the use of superbases or frustrated Lewis pairs to activate CO₂ for the carboxylation of aromatic compounds. rsc.orgsemanticscholar.org The carboxylation of a precursor like 3-chloro-2-ethoxyphenol could be a potential route, though the regioselectivity would need to be carefully controlled. nih.gov

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

Solvent Effects and Catalysis in Target Compound Synthesis

The choice of solvent can significantly impact reaction rates, selectivity, and even the course of a reaction. cdnsciencepub.comresearchgate.net In Friedel-Crafts reactions, common solvents include non-polar organic solvents like dichloromethane (B109758) or 1,2-dichloroethane. prepchem.com For nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can be beneficial in solubilizing the reactants and promoting the reaction. scielo.br The effect of the solvent on the crystal growth and morphology of benzoic acid derivatives has also been studied, which is an important consideration for the isolation and purification of the final product. researchgate.net

Catalysis is central to many of the synthetic steps. As mentioned, Lewis acids like AlCl₃ are crucial for Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com In chlorination reactions, iron(III) catalysts have demonstrated high efficiency and regioselectivity. acs.org For carboxylation reactions, various catalysts, including palladium acetate (B1210297) and aluminum chloride, have been explored to facilitate the reaction with CO₂ under milder conditions. google.com The development of solid acid catalysts, such as modified montmorillonite (B579905) clays, offers advantages in terms of ease of separation and potential for recycling. ijstr.org

Below is an interactive table summarizing the impact of different catalysts on related reactions.

| Reaction Type | Catalyst | Typical Conditions | Key Advantages |

| Friedel-Crafts Acylation | AlCl₃ | Anhydrous conditions, often in a non-polar solvent | High reactivity for activating acyl halides |

| Chlorination | Iron(III) triflimide | With NCS, allows for regioselective chlorination | High regioselectivity for activated arenes acs.org |

| Carboxylation | Palladium Acetate | With CO₂, can catalyze direct C-H carboxylation | Milder conditions compared to traditional methods google.com |

| Esterification | Modified Montmorillonite K10 | Solvent-free conditions, elevated temperature | Environmentally friendly, reusable catalyst ijstr.org |

Temperature and Pressure Control in High-Yield Preparations

Temperature and pressure are critical parameters that must be precisely controlled to achieve high yields and minimize side reactions. In Friedel-Crafts acylations, the reaction temperature is often kept low initially and then raised to complete the reaction. google.com For nitration reactions, which can be a step in a multi-step synthesis of a related compound like 4-chloro-3-nitrobenzoic acid, careful temperature control (e.g., 30-40°C) is necessary to prevent over-nitration and decomposition. prepchem.com

In carboxylation reactions using CO₂, pressure plays a significant role. While some methods require high pressures (e.g., 5.7 MPa), research has focused on developing catalytic systems that can operate at or near atmospheric pressure. semanticscholar.orggoogle.com For instance, a patented process for carboxylation describes carrying out the reaction at pressures up to 10 bar and temperatures between -20°C and +40°C to favor the formation of the desired carboxylic acid over byproducts. google.com Biocatalytic carboxylations have also shown an optimal pressure range, with conversions dropping at excessively high pressures. nih.gov

The following interactive table provides examples of temperature and pressure conditions for relevant synthetic transformations.

| Reaction | Temperature | Pressure | Notes |

| Carboxylation (Chemical) | -20°C to +40°C | Up to 10 bar | Lower temperatures and pressures can increase selectivity for the carboxylic acid. google.com |

| Carboxylation (Biocatalytic) | ~30°C | 30-40 bar | Optimal pressure for enzymatic carboxylation of resorcinol. nih.gov |

| Nitration | 30-40°C | Atmospheric | Controlled temperature is crucial to prevent side reactions. prepchem.com |

| Iron(III)-Catalyzed Chlorination | 70°C | Atmospheric | Elevated temperature for efficient chlorination of methoxybenzoic acid. acs.org |

Precursor Chemistry and Analogous Synthetic Strategies

The synthesis of this compound can be approached through various strategies, primarily involving the assembly of the substituted benzene ring from key precursors. The choice of precursors and the sequence of reactions are critical for achieving high yield and purity.

A common and logical synthetic pathway to this compound involves the Williamson ether synthesis starting from a hydroxylated precursor.

Ethoxylation of 4-chloro-3-hydroxybenzoic acid: This is a highly plausible route. The precursor, 4-chloro-3-hydroxybenzoic acid, is a commercially available compound. aksci.comsigmaaldrich.comscbt.com The synthesis would involve the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent like diethyl sulfate or ethyl iodide. The carboxylic acid group is generally less reactive under these conditions, but protection via esterification (e.g., forming the methyl ester) might be employed to prevent side reactions and improve solubility. scbt.com The ester would then be hydrolyzed in a final step to yield the desired carboxylic acid.

Chlorination of 3-ethoxybenzoic acid: Another viable strategy begins with 3-ethoxybenzoic acid. nih.gov The challenge in this route is the regioselective introduction of a chlorine atom at the C-4 position. The ethoxy group is an ortho-, para-director. Since the para position (C-5) is sterically unhindered, and the ortho position (C-2) is also available, achieving selective chlorination at the desired C-4 position (ortho to the carboxylic acid and meta to the ethoxy group) would be challenging and likely result in a mixture of isomers, complicating purification. Enzymatic chlorination using chloroperoxidase has been studied for the chlorination of related ethoxybenzoic acid derivatives, suggesting a potential route for regioselective halogenation. diva-portal.org

Synthesis from other halogenated precursors: One could envision starting from a precursor like 4-chloro-3-nitrobenzoic acid. prepchem.commdpi.comguidechem.com This would require reduction of the nitro group to an amine (forming 3-amino-4-chlorobenzoic acid), followed by a Sandmeyer-type reaction or related diazotization and substitution sequence to introduce a hydroxyl group. The resulting 4-chloro-3-hydroxybenzoic acid could then be ethoxylated as described above. This multi-step process is generally less efficient than starting directly from the hydroxylated precursor.

The functional groups on the this compound scaffold allow for a variety of derivatization reactions. While the goal here is the synthesis of the title compound, understanding the reactivity of related intermediates is key.

The carboxylic acid group is a primary site for derivatization. It can be converted to:

Esters: Reaction with alcohols in the presence of an acid catalyst.

Amides: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine. google.com

Acyl chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A study on the chlorination of benzoic acids using PCl₃ demonstrated an atom-efficient method to produce acyl chlorides. researchgate.net

The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents (Cl and OEt) will direct incoming electrophiles to specific positions and may deactivate the ring.

A versatile approach in modern synthesis involves cross-coupling reactions. For instance, if one were to synthesize an analog, the chloro group at C-4 could potentially be used in Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to form new carbon-carbon or carbon-nitrogen bonds, showcasing the utility of the halogenated benzoic acid scaffold.

Table 2: Comparison of Potential Synthetic Precursors

| Precursor | Synthetic Step(s) | Advantages | Disadvantages |

| 4-Chloro-3-hydroxybenzoic acid sigmaaldrich.comscbt.com | Williamson Ether Synthesis (Ethoxylation) | Direct and regioselective introduction of the ethoxy group. Precursor is commercially available. | May require protection/deprotection of the carboxylic acid group. |

| 3-Ethoxybenzoic acid nih.gov | Electrophilic Chlorination | Fewer steps if regioselectivity can be controlled. | Poor regioselectivity, likely leading to a mixture of isomers and difficult purification. |

| 4-Chloro-3-nitrobenzoic acid prepchem.commdpi.com | Nitro reduction, diazotization, hydroxylation, ethoxylation | Utilizes common and well-established reactions. | Multi-step, potentially low overall yield, use of hazardous reagents (e.g., nitrating agents, diazomethane (B1218177) precursors). |

| p-Chlorobenzoic acid | Nitration, reduction, diazotization, hydroxylation, ethoxylation | Inexpensive starting material. | Very long synthetic route with accumulating yield losses at each step. mdpi.com |

Comprehensive Spectroscopic and Advanced Structural Elucidation of 4 Chloro 3 Ethoxybenzoic Acid

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For 4-Chloro-3-ethoxybenzoic acid, an FT-IR spectrum would be expected to show key absorption bands corresponding to its constituent functional groups. While specific experimental data is not available, a hypothetical analysis would focus on identifying the stretching and bending vibrations of the carboxylic acid, ether, and chloro-aromatic moieties.

Hypothetical FT-IR Data for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

| C-O-C (Ether) | Asymmetric Stretching | 1275-1200 |

| C-O-C (Ether) | Symmetric Stretching | 1075-1020 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-Cl (Aromatic) | Stretching | 1090-1030 |

| C-H (Aliphatic -CH₂) | Asymmetric Stretching | 2980-2950 |

| C-H (Aliphatic -CH₃) | Asymmetric Stretching | 2975-2950 |

| C-H (Aliphatic -CH₂) | Symmetric Stretching | 2870-2845 |

| C-H (Aliphatic -CH₃) | Symmetric Stretching | 2885-2865 |

Note: This table is predictive and not based on experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopic Characterization of Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The resulting spectrum provides information on the vibrational modes of a molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, an FT-Raman spectrum would be instrumental in confirming the vibrations of the aromatic ring and the carbon-carbon backbone. Symmetrical vibrations, which are weak or absent in the IR spectrum, would be more prominent in the Raman spectrum.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule by mapping the carbon and proton frameworks.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environment Mapping

¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. In the case of this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons (methylene and methyl), and the acidic proton of the carboxylic acid. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals would allow for a complete assignment.

Predicted ¹H-NMR Data for this compound:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Aromatic Protons | 7.0 - 8.0 | Doublets, Doublet of Doublets | 3H |

| Methylene (B1212753) Protons (-OCH₂CH₃) | ~ 4.1 | Quartet | 2H |

| Methyl Protons (-OCH₂CH₃) | ~ 1.4 | Triplet | 3H |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. A proton-decoupled ¹³C-NMR spectrum of this compound would show a distinct signal for each unique carbon atom. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹³C-NMR Data for this compound:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-COOH) | 165 - 175 |

| Aromatic Carbons (C-Cl, C-O, C-C) | 110 - 160 |

| Methylene Carbon (-OCH₂CH₃) | 60 - 70 |

| Methyl Carbon (-OCH₂CH₃) | 10 - 20 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously establishing the connectivity of atoms within a molecule.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would confirm the coupling between the methylene and methyl protons of the ethoxy group and would help in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the ethoxy group and the aromatic ring to their corresponding carbon signals in the ¹³C-NMR spectrum.

In the absence of experimental data, these advanced spectroscopic methods remain the standard approach that would be necessary to fully characterize and confirm the structure of this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry serves as a cornerstone analytical technique for the determination of molecular weight and the elucidation of the chemical structure of compounds through the analysis of their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the accurate molecular mass of polar molecules like carboxylic acids. For this compound, with the molecular formula C₉H₉ClO₃, the theoretical exact mass is 200.02400 u. echemi.com ESI-MS analysis in negative ion mode typically shows a prominent ion corresponding to the deprotonated molecule [M-H]⁻. The high-resolution capabilities of modern mass spectrometers allow for the experimental measurement of this mass with high precision, confirming the elemental composition.

While specific fragmentation data for this compound is not extensively published, the fragmentation pathways for substituted benzoic acids are well-understood. rsc.orgresearchgate.net Upon collision-induced dissociation (CID) in the mass spectrometer, the deprotonated molecule would be expected to undergo characteristic fragmentation. A primary and highly favorable fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂, 44 u) from the carboxylate group, a process known as decarboxylation. researchgate.net Further fragmentation could involve the cleavage of the ethoxy group, leading to the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄). The analysis of these fragment ions provides unambiguous confirmation of the compound's structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular geometry, intermolecular interactions, and crystal packing. While a specific single-crystal X-ray diffraction study for this compound is not widely available in public databases, its solid-state structure can be reliably inferred from the vast body of crystallographic data on closely related substituted benzoic acids.

A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles of this compound. The molecule is expected to have a largely planar benzene (B151609) ring. The carboxylic acid group and the ethoxy group will exhibit specific conformations relative to the ring, influenced by steric and electronic effects.

The packing of molecules in the crystal lattice is governed by a combination of strong and weak intermolecular interactions. Studies on similar compounds, such as 4-chloro-3-nitrobenzoic acid, show that molecules often arrange into layered structures. anu.edu.au This arrangement is a result of a hierarchy of intermolecular interactions that direct the self-assembly process.

The principles of crystal engineering and supramolecular chemistry are central to understanding and designing new solid forms of materials. nih.gov this compound is an excellent candidate for co-crystal formation due to its robust hydrogen bond donor capability via the carboxylic acid group. Co-crystals are multicomponent crystals where the components are held together by non-covalent interactions, typically hydrogen bonds. veranova.com

The formation of a co-crystal versus a salt is often dependent on the difference in pKa values between the acid and the co-former, which is usually a basic compound like a pyridine (B92270) derivative. veranova.commdpi.com The assembly process is guided by the formation of reliable supramolecular synthons, which are robust and predictable interaction motifs. For benzoic acids, the acid-pyridine and acid-amine heterosynthons are common and well-studied. nih.govacs.org

Hydrogen bonding is the most significant directional interaction governing the solid-state assembly of carboxylic acids. The most common and stable motif formed by benzoic acids is the centrosymmetric carboxylic acid dimer. nih.gov In this arrangement, two molecules are linked by a pair of O—H···O hydrogen bonds, forming a characteristic R²₂(8) graph-set motif. nih.govacs.org This dimer is an exceptionally robust supramolecular synthon that is observed in the crystal structures of a vast number of benzoic acid derivatives. nih.govvulcanchem.com The presence of this dimer synthon is highly anticipated to be the primary feature in the crystal structure of this compound, linking molecules into pairs which then pack to form the larger crystal lattice.

Beyond the dominant hydrogen bonds, weaker interactions play a crucial role in fine-tuning the crystal packing. anu.edu.au Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic region (a σ-hole) and interacts with a Lewis base. acs.org The chlorine atom in this compound can participate in such interactions, including Cl···O, Cl···N, or C—Cl···π interactions, which can link the primary hydrogen-bonded motifs into more complex two- or three-dimensional networks. iucr.orgresearchgate.net

Aromatic stacking interactions, specifically π-π interactions, are also expected to contribute to the stabilization of the crystal structure. researchgate.net These occur between the electron-rich π-systems of adjacent benzene rings. The geometry of these interactions can be parallel-displaced or T-shaped, and they provide a significant cohesive force that helps to hold the layers or columns of molecules together in the solid state. anu.edu.auresearchgate.net The interplay of these weaker forces, in conjunction with the strong hydrogen bonds, defines the final, unique three-dimensional architecture of the crystal.

Computational and Theoretical Investigations of 4 Chloro 3 Ethoxybenzoic Acid

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. By minimizing the total electronic energy, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For 4-Chloro-3-ethoxybenzoic acid, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would establish the preferred conformation of the carboxylic acid and ethoxy groups relative to the benzene (B151609) ring. unt.eduresearchgate.net It would clarify the planarity of the molecule and the rotational barriers of the substituent groups. This foundational analysis is crucial, as the optimized geometry is the basis for all further computational investigations, including the prediction of spectroscopic properties and reactivity. Although no specific data tables for this compound exist, studies on similar molecules like ortho- and para-chlorobenzoic acids have successfully used DFT to rationalize experimental data and understand substituent effects on molecular structure. unt.eduresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netsemanticscholar.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

An FMO analysis of this compound would map the distribution of these orbitals across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. google.com A small gap suggests the molecule is more reactive and polarizable. The analysis would identify which parts of the molecule are most likely to participate in nucleophilic or electrophilic attacks. For instance, in related substituted benzoic acids, the HOMO is often localized on the benzene ring and the carboxyl group, while the LUMO distribution is influenced by electron-withdrawing substituents. ambeed.com This information is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides a guide to the distribution of charge, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). bldpharm.comunt.edu

For this compound, an MEP map would identify the most likely sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. aip.org The oxygen atoms of the carboxylic acid and ethoxy groups would be expected to show negative potential (red), indicating their role as hydrogen bond acceptors. The acidic proton of the carboxyl group would exhibit a strong positive potential (blue), highlighting its function as a hydrogen bond donor. bldpharm.com The MEP analysis complements FMO theory by providing a more intuitive picture of the regions involved in non-covalent and electrostatic interactions. aip.org

Molecular Docking Studies for Putative Biological Targets

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jddtonline.info It is a critical tool in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

While no molecular docking studies have been published specifically for this compound, this analysis would be essential to explore its potential biological activity. Researchers would dock the molecule into the active sites of various protein targets to predict binding affinity (scoring functions) and binding mode. Such studies on related benzoic acid derivatives have been used to investigate their potential as inhibitors of enzymes like VEGFR or EGFR kinases, which are implicated in cancer. pensoft.net A docking study would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and key amino acid residues in a protein's active site, providing a hypothesis for its biological function that could be tested experimentally.

Noncovalent Interaction (NCI) Analysis in Molecular Aggregates and Biological Systems

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the structure of molecular aggregates (e.g., crystal packing) and the binding of molecules within biological systems. NCI analysis is a computational method that visualizes these weak interactions in three-dimensional space.

Solvation Parameter Models and Thermodynamic Predictions for Related Benzoic Acid Derivatives

Solvation models are used to predict the thermodynamic properties of a solute in a solvent, most importantly its solubility. The Abraham solvation parameter model is a well-established linear free-energy relationship that uses a set of solute descriptors to predict solubility and partition coefficients in various solvents. researchgate.nettandfonline.com

There is no published study calculating the Abraham model solute descriptors for this compound. However, extensive research on the closely related 4-chloro-3-nitrobenzoic acid provides a clear framework for how this would be accomplished. researchgate.netunt.edutandfonline.com By measuring the solubility of the compound in a wide range of solvents, a set of solute descriptors can be calculated. These descriptors quantify different aspects of the molecule's interaction potential:

| Descriptor | Description |

| E | Excess molar refraction (describes polarizability from π- and n-electrons) |

| S | Solute dipolarity/polarizability |

| A | Overall hydrogen-bond acidity |

| B | Overall hydrogen-bond basicity |

| V | McGowan characteristic volume (a measure of size) |

| L | Logarithm of the gas-to-hexadecane partition coefficient |

Once determined, these parameters for this compound would allow for the accurate prediction of its solubility in any solvent for which the corresponding solvent coefficients are known, as well as predicting properties like water-to-octanol partition coefficients (LogP), which are critical in pharmaceutical and environmental science. researchgate.netunt.edu

Chemical Transformations and Derivative Chemistry of 4 Chloro 3 Ethoxybenzoic Acid

Design and Synthesis of Advanced 4-Chloro-3-ethoxybenzoic Acid Derivatives and Analogues

The synthesis of derivatives based on the this compound core typically involves reactions targeting its three primary functional groups: the carboxylic acid, the chloro group, and the ethoxy group. The carboxylic acid is a versatile handle for forming amides, esters, and other related functionalities. A common synthetic strategy involves converting the carboxylic acid to a more reactive acyl chloride, which can then be coupled with various amines or alcohols.

For instance, the synthesis of advanced benzamide (B126) analogues can be achieved through standard peptide coupling reactions. This involves activating the carboxylic acid of this compound and then reacting it with a desired amine. In a representative synthesis, the starting benzoic acid is coupled with an amine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). unifi.it

Furthermore, the aromatic ring itself provides sites for additional functionalization. The chloro substituent can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds, although this is often less straightforward than modifying the carboxylic acid. vulcanchem.com The synthesis of more complex derivatives may start from a related precursor, such as 2-chloro-5-bromobenzoic acid, which can undergo a series of reactions including acylation, reduction, and formylation to yield advanced analogues. google.com

A general scheme for creating amide derivatives, a common class of analogues, is outlined below:

Activation of Carboxylic Acid : The carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride in an inert solvent. google.comnih.gov

Amide Bond Formation : The activated acyl intermediate is reacted with a primary or secondary amine in the presence of a base to form the corresponding amide derivative. nih.gov

This modular approach allows for the systematic introduction of a wide variety of substituents, enabling the exploration of the chemical space around the core this compound structure.

Functionalization and Bioisosteric Modifications for Enhanced Activity

Functionalization of the this compound scaffold is a key strategy to enhance biological activity and optimize pharmacokinetic properties. This involves modifying existing functional groups or introducing new ones. Bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, is a widely used technique in medicinal chemistry to improve potency, selectivity, and metabolic stability.

Functionalization of the Carboxylic Acid Group: The carboxylic acid is a primary site for modification. It is often replaced with bioisosteres to improve cell permeability and oral bioavailability, as the charged nature of a carboxylate can hinder passage through biological membranes. acs.org Common bioisosteres for carboxylic acids include:

Tetrazoles : These five-membered heterocyclic rings are acidic and can act as mimics of the carboxylic acid group. google.com They are often used to improve metabolic stability and lipophilicity.

Oxadiazoles : These heterocycles can also serve as carboxylic acid surrogates and are valued for their hydrolytic stability. nih.gov

Sulfonamides : The sulfonamide group can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.

Functionalization of the Aromatic Ring: The chloro and ethoxy groups on the benzene (B151609) ring can be modified to fine-tune the electronic and steric properties of the molecule.

The ethoxy group can be exchanged for other alkoxy groups (e.g., methoxy, isopropoxy) to alter lipophilicity and steric bulk. nih.gov

The chlorine atom can be replaced by other halogens (e.g., bromine, fluorine) or other small groups to modulate electronic effects and binding interactions.

For example, the reduction of a related nitro-substituted compound to an amine creates a new site for functionalization. The resulting amino group on the aromatic ring can then be used to synthesize a variety of further derivatives, such as benzimidazoles. ekb.eg

Structure-Activity Relationship (SAR) Studies of Modified Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological effects. By systematically modifying the this compound structure and evaluating the resulting analogues, researchers can identify the key determinants of potency and selectivity.

The substituents on the benzoic acid ring play a critical role in determining the biological activity of the resulting derivatives. Both electronic and steric effects are significant.

Substituents on the Benzoyl Moiety : In studies of NLRP3 inflammasome inhibitors based on a related benzamide scaffold, the two substituents on the benzamide moiety were found to be critical for activity. nih.gov Altering the position and nature of these groups can lead to significant changes in potency. For instance, moving a substituent from one position to another or replacing an electron-donating group with an electron-withdrawing group can drastically impact how the molecule interacts with its biological target. openstax.org

Alkoxy Group Variation : The size and lipophilicity of the alkoxy group at the 3-position can influence potency. In a series of retinoic acid receptor alpha agonists, increasing the lipophilicity of substituents at the 3- and 5-positions of a substituted aromatic ring generally led to an increase in potency. nih.gov For example, a diisopropoxy derivative was found to be more active than the corresponding diethoxy analogue, which in turn was more active than a dimethoxy version, correlating directly with the increasing lipophilicity of the alkoxy groups. nih.gov

Halogen Substitution : The chloro group at the 4-position contributes to the electronic character of the ring. SAR studies often explore the effect of replacing chlorine with other halogens like fluorine or bromine. Fluorine substitution, for instance, can sometimes enhance metabolic stability and bioavailability. In some series of anti-inflammatory compounds, the presence of a chlorine atom was found to enhance activity compared to hydrogen or fluorine at the same position. mdpi.com

The following table summarizes SAR findings from a study on retinoic acid receptor (RARα) agonists with a substituted benzamide structure, illustrating the impact of lipophilicity on biological potency.

Table 1: Influence of 3,5-Substituent Lipophilicity on RARα Potency Data extracted from a study on related 4-ethoxy derivatives.

| Compound Derivative | 3,5-Substituents | Lipophilicity (π) | Relative Potency (EC50) |

|---|---|---|---|

| Analogue 1 | 3,5-diethoxy | 1.02 | 1.0 |

| Analogue 2 | 3-chloro, 5-ethoxy | 1.44 | 2.5 |

| Analogue 3 | 3-bromo, 5-ethoxy | 1.57 | 3.5 |

| Analogue 4 | 3,5-di-tert-butyl | 3.96 | 10.0 |

Source: Adapted from research on retinoic acid receptor agonists. nih.gov

The specific three-dimensional arrangement of functional groups in a molecule dictates its ability to bind to a biological target and to permeate through cell membranes.

Molecular Interactions : The chloro, ethoxy, and carboxylic acid groups of this compound derivatives can all participate in molecular interactions. The carboxylic acid (or its bioisostere) can form strong hydrogen bonds or ionic interactions with polar amino acid residues in a protein's active site. iomcworld.com The ethoxy group can act as a hydrogen bond acceptor, while its alkyl chain can engage in hydrophobic (lipophilic) interactions. vulcanchem.com The chlorine atom can also participate in specific halogen bonds, which are increasingly recognized as important for stabilizing ligand-protein complexes. vulcanchem.com

Permeability : A molecule's ability to cross cell membranes (permeability) is largely governed by its physicochemical properties, such as lipophilicity (logP) and polar surface area (PSA). While some polarity is necessary for solubility, high polarity can hinder membrane transport. Replacing a charged carboxylic acid with a neutral, but still polar, bioisostere like an oxadiazole or a tetrazole is a common strategy to improve permeability. acs.orgnih.gov However, this can be a delicate balance, as such modifications sometimes lead to a decrease in binding affinity if the ionic interaction of the original carboxylate was critical. acs.org Studies have shown that while converting a carboxylic acid to an amide or ester can improve permeability, it may reduce potency if the acid group is essential for target binding. acs.org

The table below shows how modifications to a lead compound, including the replacement of a cyclohexyl group, can impact binding affinity (Ki), a measure of molecular interaction strength.

Table 2: Impact of Structural Modifications on MDM2 Binding Affinity Data extracted from a study on MDM2 inhibitors.

| Compound | Modification from Lead Compound | Binding Affinity (Ki, nM) |

|---|---|---|

| Lead Compound (6) | - | 2.5 |

| Analogue 11 | Cyclohexyl replaced with Tetrahydropyran | 75.9 |

| Analogue 12 | Cyclohexyl replaced with 4,4-difluorocyclohexyl | 9.8 |

| Analogue 13 | Cyclohexyl replaced with Cyclobutyl | 15.1 |

| Analogue 15 | Cyclohexyl replaced with 4,4-dimethylcyclohexyl | < 1.0 |

Source: Adapted from research on MDM2 inhibitors. acs.orgnih.gov

These SAR studies demonstrate that achieving optimal biological activity requires a careful balance of electronic, steric, and physicochemical properties, guided by the iterative design, synthesis, and testing of novel analogues.

Biological and Pharmacological Research Endeavors with 4 Chloro 3 Ethoxybenzoic Acid and Its Derivatives

Enzyme Inhibition and Modulatory Studies

The interaction of 4-Chloro-3-ethoxybenzoic acid derivatives with various enzyme systems has been a significant area of research, revealing potential pathways for therapeutic intervention.

Derivatives of benzoic acid have been shown to interfere with crucial metabolic pathways. For instance, chlorobenzoic acid has been identified as an inhibitor of the prenyl transferase reaction in the coenzyme Q (CoQ) biosynthetic pathway. Specifically, 4-nitrobenzoic acid, a related compound, acts as a competitive inhibitor of the enzyme Coq2 and has been shown to decrease CoQ biosynthesis in mammalian cells. mdpi.com This highlights a mechanism by which benzoic acid analogues can disrupt cellular metabolism.

Furthermore, the metabolic fate of related structures has been elucidated. For example, Bordetella sp. strain 10d metabolizes 4-amino-3-hydroxybenzoic acid through a modified meta-cleavage pathway, involving enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate decarboxylase. nih.gov This dehydrogenative route differs from pathways reported for other chloro-derivatives, indicating that substituent groups significantly influence metabolic processing. nih.gov

While specific research on dioxygenase inhibition by this compound derivatives is not prominent, significant findings exist for other enzyme classes, particularly carbonic anhydrase (CA).

Carbonic Anhydrase Inhibition Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been synthesized and evaluated as inhibitors of carbonic anhydrase isozymes CA I, II, and IV. mdpi.com Certain compounds in this class demonstrated potent inhibition, with affinities in the low nanomolar range for CA II and CA IV, which are involved in aqueous humor secretion in the eye. mdpi.com Notably, some of these 4-chloro-3-sulfamoyl benzenecarboxamides showed higher affinity for the CA I isozyme than for the more commonly targeted CA II. mdpi.com

| Compound Class | Target Isozyme | Inhibition Profile | Key Finding |

|---|---|---|---|

| 4-Chloro-3-sulfamoyl benzenecarboxamides | CA I, CA II, CA IV | Low nanomolar affinity for CA II and CA IV | Some derivatives showed higher affinity for CA I over CA II. mdpi.com |

| Trifluoromethanesulfonamide (CF3SO2NH2) | CA II | Potent inhibitor (KI = 2 x 10-9 M) | Demonstrates that complex lipophilic structures are not essential for powerful inhibition. researchgate.net |

Other Enzyme Inhibition Derivatives of benzoic acid have also been explored as inhibitors for other enzymes. Halo-substituted mixed ester/amide-based analogues have demonstrated potent inhibitory activity against jack bean urease. nih.gov One 2-chloro-substituted derivative showed remarkable activity, significantly more potent than the standard inhibitor thiourea. nih.gov Additionally, certain oxazolone derivatives of cinnamic acid, which share structural motifs with benzoic acid derivatives, have been found to inhibit human acetylcholinesterase. researchgate.net

Direct studies detailing the modulation of cytochrome P450 (CYP) enzymes by this compound or its immediate derivatives are limited in publicly available research. However, the general principles of CYP inhibition by xenobiotics can provide insights. CYP enzymes are the primary catalysts in Phase I drug metabolism. researchgate.net Inhibition can be reversible or irreversible. nih.gov Irreversible inhibition often involves the CYP-mediated generation of a reactive metabolite that covalently binds to the enzyme. nih.gov For example, compounds with a -CHCl2 moiety can be hydroxylated to an acyl chloride, which then reacts with lysine residues on the enzyme. nih.gov Given the chloro- substitution on the benzoic acid ring, it is plausible that derivatives could be metabolized to reactive intermediates capable of modulating CYP activity, though specific research is required to confirm this.

Receptor Binding and Ligand-Receptor Interaction Analysis

The ability of this compound analogues to interact with specific biological receptors has been demonstrated in several studies, indicating their potential as receptor agonists or antagonists.

Esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent ligands for the 5-HT4 receptor. nih.gov Several of these compounds displayed nanomolar affinity in binding assays. nih.gov Depending on the substitution pattern on an attached piperidine ring, these compounds acted as either potent partial agonists or antagonists of the 5-HT4 receptor. For example, the introduction of two methyl groups on the piperidine ring transformed a potent agonist into a powerful antagonist with a pA2 value of 8.6. nih.gov

In a different context, novel 1,4-dihydropyridine (1,4-DHP) derivatives featuring a 2-chloro-4-fluorophenyl moiety at position 4 have been evaluated for their interaction with the human mineralocorticoid receptor (MR). scienceopen.com These compounds were able to displace [3H]-aldosterone from the receptor, confirming their ability to bind to the MR. Further studies showed they behave as MR antagonists, with several derivatives exhibiting submicromolar affinity. scienceopen.com

| Compound Derivative | Receptor Target | Binding Affinity (Ki) | Pharmacological Profile |

|---|---|---|---|

| 2-[(1-Piperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7a) | 5-HT4 | 1.07 ± 0.5 nM | Partial Agonist nih.gov |

| 2-[(4-CONH2-piperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7k) | 5-HT4 | 1.0 ± 0.3 nM | Partial Agonist nih.gov |

| 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7g) | 5-HT4 | 0.26 ± 0.06 nM | Antagonist nih.gov |

Antimicrobial and Antituberculosis Activity Profiling of Analogues

Analogues of this compound have been evaluated for their efficacy against various microbial pathogens, including the bacterium responsible for tuberculosis.

In the development of new antituberculosis agents from oxazoline and oxazole esters, structure-activity relationship (SAR) studies revealed that a 3-chloro substitution on the phenyl ring led to a significant increase in potency compared to 2-chloro or 4-chloro analogues. The most potent oxazoline compounds contained two substituents on the phenyl ring; for example, a 4-fluoro, 3-nitro analogue was highly active with a Minimum Inhibitory Concentration (MIC) of 0.95 µM.

Other research has focused on different structural classes. New synthetic analogues derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid showed moderate antibacterial activity, particularly against Gram-positive bacterial strains. Furthermore, 4-ethoxybenzoic acid, which shares the ethoxy group with the target compound, has been shown to inhibit Staphylococcus aureus biofilm formation by up to 87% with minimal impact on bacterial growth. It also demonstrated a synergistic effect when combined with vancomycin, decreasing the viability of biofilm-dwelling cells.

| Compound Class/Analogue | Target Organism | Activity Metric (MIC/MBEC) | Key Finding |

|---|---|---|---|

| Oxazoline with 3-chloro substitution (17) | M. tuberculosis | 1.80 µM | 3-chloro substitution provided a significant increase in potency. |

| Oxazoline with 4-fluoro, 3-nitro substitution (29) | M. tuberculosis | 0.95 µM | Disubstituted phenyl rings yielded highly potent compounds. |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (3) | E. faecium | MBEC = 125 µg/mL | Exhibited moderate antibiofilm effect. |

| 4-Ethoxybenzoic acid (4EB) | S. aureus (biofilm) | Inhibited up to 87% of biofilm formation | Potentiated biofilm sensitivity to vancomycin. |

Anticancer and Antiproliferative Investigations

Derivatives of chloro-substituted benzoic acids have been a focal point in the search for new anticancer agents, with studies demonstrating their ability to inhibit cancer cell growth through various mechanisms.

Novel copper(II) complexes synthesized using 4-chloro-3-nitrobenzoic acid as the main ligand have shown significant antiproliferative effects against human cancer cell lines. One complex, [Cu(ncba)4(phen)], displayed stronger activity against HeLa, A549, and HepG2 cells than the conventional chemotherapy drug cisplatin. These complexes were found to induce apoptosis by regulating the expression of the Bcl-2 protein family.

Another area of investigation involves targeting specific signaling pathways. New derivatives of 4-amino-3-chloro benzoate ester were designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase. One promising compound from this series, N5a, induced cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines by targeting EGFR and activating the extrinsic apoptotic pathway via caspases 3 and 8. Additionally, newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester were found to selectively inhibit the proliferation of HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.

The broader family of benzoic acid derivatives has also been shown to retard cancer cell growth by inhibiting histone deacetylases (HDACs). nih.gov

| Compound/Derivative | Cell Line | IC50 Value (48h) | Proposed Mechanism |

|---|---|---|---|

| [Cu(ncba)4(phen)] (Complex 1) | HeLa (Cervical) | 8.99 µM | Apoptosis induction via Bcl-2 regulation |

| A549 (Lung) | 11.32 µM | ||

| HepG2 (Liver) | 12.19 µM | ||

| Hydrazine-1-carbothioamide derivative (N5a) | A549 (Lung) | Data not specified as IC50 | EGFR tyrosine kinase inhibition |

| HepG2 (Liver) | Data not specified as IC50 | ||

| HCT-116 (Colon) | Data not specified as IC50 |

In Vitro Cell Growth Inhibitory Activity Assessments

The cytotoxic effects of these copper(II) complexes have been evaluated against several human cancer cell lines using cell viability assays. mdpi.com Both Complex 1 and Complex 2 demonstrated significant antiproliferative effects. nih.govproquest.comresearchgate.net Notably, Complex 1 showed greater antitumor efficacy than the positive control, cisplatin, against the tested cell lines. mdpi.comnih.gov The inhibitory activity was found to be both dose- and time-dependent. mdpi.com

| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |

|---|---|---|---|

| Complex 1 | 15.4 | 4.1 | 9.7 |

| Complex 2 | 32.5 | 16.2 | 20.3 |

| Cisplatin | 20.1 | 12.5 | 14.2 |

Preclinical Efficacy Studies in Xenograft Models

While in vitro studies provide foundational data on the anticancer activity of 4-chlorobenzoic acid derivatives, preclinical evaluation in animal models is a critical next step. However, in the reviewed scientific literature, specific preclinical efficacy studies in xenograft models for this compound or the aforementioned copper(II) complexes of 4-chloro-3-nitrobenzoic acid have not been reported. Such studies are essential for understanding in vivo antitumor effects and are a common evaluation method for other novel therapeutic derivatives. nih.gov

Mechanisms of Cell Death Induction (e.g., Apoptosis Induction Pathways)

Investigations into the cellular mechanisms of action revealed that the copper(II) complexes of 4-chloro-3-nitrobenzoic acid induce cell death primarily through apoptosis. mdpi.comnih.govresearchgate.net Flow cytometry analysis of HepG2 cells treated with the complexes showed a significant increase in the percentage of apoptotic and necrotic cells compared to untreated controls. mdpi.com This apoptotic induction is further supported by the observed upregulation of caspase 3, a key executioner caspase in the apoptotic pathway. mdpi.com

| Treatment | Concentration | Apoptotic/Necrotic Cells (%) | Live Cells (%) |

|---|---|---|---|

| Control | - | 0.4% | 99.6% |

| Complex 1 | 5 µM | 16.5% | 83.5% |

| 20 µM | 45.1% | 54.9% | |

| Complex 2 | 5 µM | 7.1% | 92.9% |

| 20 µM | 43.2% | 56.8% |

| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| Control | - | 51.3% | 38.2% | 10.5% |

| Complex 1 | 5 µM | 62.4% | 29.1% | 8.5% |

| 10 µM | 70.1% | 21.5% | 8.4% | |

| Complex 2 | 5 µM | 58.9% | 32.6% | 8.5% |

| 10 µM | 65.2% | 25.7% | 9.1% |

Investigation of Protein Family Expression (e.g., Bcl-2 family)

The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis. frontiersin.orgnih.gov To elucidate the mechanism of apoptosis induction, the expression of key Bcl-2 family proteins was investigated in HepG2 cells following treatment with the copper(II) complexes. mdpi.com Western blot analysis revealed that both complexes decreased the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome C from the mitochondria, ultimately triggering the caspase cascade and apoptosis. mdpi.comnih.gov

DNA and Human Serum Albumin (HSA) Interaction Studies

The interaction of therapeutic compounds with biological macromolecules like DNA and serum albumins is fundamental to their mechanism of action, pharmacokinetics, and distribution. nih.gov Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a primary transporter for many drugs. mdpi.com

Determination of Binding Constants and Binding Modes

The interactions of the copper(II) complexes of 4-chloro-3-nitrobenzoic acid with calf thymus DNA (CT-DNA) and HSA have been explored using spectroscopic techniques. mdpi.comnih.gov

DNA Interaction: Electronic absorption studies indicated that both complexes bind to CT-DNA, likely through an intercalative mode, where the complex inserts itself between the base pairs of the DNA double helix. mdpi.com This interaction can disrupt DNA replication and transcription, contributing to the cytotoxic effects of the compounds. Complex 1 exhibited a higher binding constant than Complex 2, which correlates with its greater in vitro anticancer activity. mdpi.com

HSA Interaction: Fluorescence spectroscopy was used to study the binding of the complexes to HSA. The results showed that both complexes could quench the intrinsic fluorescence of HSA through a static quenching mechanism, which involves the formation of a ground-state complex between the compound and the protein. mdpi.com The binding was determined to be a spontaneous process. mdpi.comresearchgate.net The binding constants indicate a strong affinity, suggesting the compounds can be effectively transported in the bloodstream. mdpi.com

| Compound | Target | Binding Constant (K) | Binding Mode |

|---|---|---|---|

| Complex 1 | CT-DNA | K_b = 3.2 x 10⁵ M⁻¹ | Intercalation |

| HSA | K_a = 2.9 x 10⁵ M⁻¹ | Static Quenching | |

| Complex 2 | CT-DNA | K_b = 1.8 x 10⁵ M⁻¹ | Intercalation |

| HSA | K_a = 2.1 x 10⁵ M⁻¹ | Static Quenching |

Applications of Electronic Absorption, Fluorescence Spectroscopy, and Viscometry

While specific studies focusing solely on the electronic absorption, fluorescence spectroscopy, and viscometry of this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred from studies on related substituted benzoic acids. These techniques are crucial in characterizing the physicochemical properties of such molecules in various environments.

Electronic Absorption Spectroscopy: The electronic absorption spectrum of a benzoic acid derivative is primarily determined by the π → π* transitions within the benzene (B151609) ring and the carboxyl group. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the aromatic ring. For this compound, the chlorine and ethoxy groups, both being auxochromes, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. The chlorine atom, being an electron-withdrawing group through induction but electron-donating through resonance, and the ethoxy group, being electron-donating, will influence the energy levels of the molecular orbitals involved in the electronic transitions. The solvent polarity is also a critical factor, as it can affect the stabilization of the ground and excited states, leading to shifts in the absorption bands. Studies on various chlorobenzoic acids have shown distinct absorption spectra that can be used for their identification and quantification.

Fluorescence Spectroscopy: The fluorescence properties of benzoic acid and its derivatives are often weak at room temperature in aqueous solutions. This is typically due to efficient non-radiative decay processes. However, the fluorescence can be influenced by factors such as pH, solvent, and the presence of interacting species. For instance, the fluorescence of benzoic acid derivatives can be quenched by various mechanisms, including electron transfer and hydrogen bonding. In the case of this compound, the presence of the halogen and ethoxy substituents would likely modulate its fluorescence quantum yield and lifetime compared to the parent molecule.

Viscometry: Viscometry is a valuable tool for studying the interactions of molecules in solution. For benzoic acid derivatives, viscosity measurements can provide insights into their self-association and interactions with solvents or other solutes. The viscosity of a solution containing a benzoic acid derivative is influenced by the size and shape of the molecule, as well as intermolecular forces such as hydrogen bonding. In non-polar solvents, benzoic acids are known to form hydrogen-bonded dimers, which would significantly increase the effective molecular size and thus the viscosity of the solution. The chloro and ethoxy substituents of this compound would affect its ability to form such dimers and interact with the solvent, thereby influencing the rheological properties of its solutions.

While direct experimental data for this compound is limited, the table below provides a general overview of how these techniques are applied to substituted benzoic acids.

| Analytical Technique | Information Gained for Substituted Benzoic Acids | Expected Influence of Substituents (Chloro and Ethoxy groups) |

| Electronic Absorption Spectroscopy | - Identification and quantification- Study of electronic transitions (π → π*)- Effect of solvent polarity | - Bathochromic (red) shift of absorption maxima- Alteration of molar absorptivity |

| Fluorescence Spectroscopy | - Detection at low concentrations- Study of excited state properties- Investigation of quenching mechanisms | - Modulation of fluorescence quantum yield and lifetime- Potential for use in interaction studies |

| Viscometry | - Study of molecular self-association (e.g., dimerization)- Investigation of solute-solvent interactions- Determination of hydrodynamic properties | - Influence on the extent of hydrogen bonding and dimerization- Alteration of the solution's viscosity based on molecular interactions |

Coenzyme Q Biosynthesis Pathway Modulation and Inhibitory Effects

Coenzyme Q (CoQ), an essential component of the mitochondrial electron transport chain, is synthesized from the precursor 4-hydroxybenzoic acid (4-HB). The biosynthesis of CoQ involves a series of enzymatic modifications. One of the key initial steps is the prenylation of 4-HB, a reaction catalyzed by the enzyme 4-hydroxybenzoate:polyprenyl transferase, also known as Coq2 in eukaryotes.

Research has demonstrated that various analogs of 4-hydroxybenzoic acid can act as modulators, and often inhibitors, of the CoQ biosynthesis pathway. These analogs can compete with the natural substrate, 4-HB, for the active site of Coq2. Chlorobenzoic acids, including compounds structurally related to this compound, have been identified as inhibitors of this crucial enzymatic step. nih.govnih.gov

The inhibitory mechanism of these 4-HB analogs is generally competitive. Due to their structural similarity to 4-hydroxybenzoic acid, they can bind to the active site of the Coq2 enzyme. However, the electronic properties conferred by substituents such as chlorine prevent the subsequent enzymatic reactions required for the progression of CoQ biosynthesis. For a compound to be a substrate for Coq2, the C4 position of the benzoic acid ring typically requires a group that is an electron and hydrogen bond donor, such as a hydroxyl or amine group. nih.gov The presence of a chloro group at the C4 position, as in 4-chlorobenzoic acid, leads to inhibition of the prenyl transferase reaction. nih.gov While this compound has a chloro group at the C4 position, the additional ethoxy group at C3 further modifies its electronic and steric properties, which would also be expected to result in the inhibition of Coq2.

Studies in various organisms, including Schizosaccharomyces pombe, have shown that compounds like 4-chlorobenzoic acid (4-ClBz) can inhibit CoQ synthesis. nih.gov This inhibition can often be counteracted by the addition of the natural precursor, 4-HB, or another viable precursor like p-aminobenzoic acid (PABA), further supporting the competitive nature of the inhibition. nih.gov

The table below summarizes the effects of various 4-hydroxybenzoic acid analogs on the Coenzyme Q biosynthesis pathway, highlighting the inhibitory role of chloro-substituted benzoic acids.

| Compound | Role in CoQ Biosynthesis | Enzyme Target (if applicable) | Effect |

| 4-Hydroxybenzoic acid (4-HB) | Natural Precursor | Coq2/UbiA | Substrate for prenylation |

| 4-Chlorobenzoic acid | Inhibitor | Coq2/UbiA | Inhibits the prenyl transferase reaction nih.gov |

| 4-Nitrobenzoic acid (4-NB) | Inhibitor | Coq2 | Competitive inhibitor, decreases CoQ biosynthesis nih.gov |

| para-Aminobenzoic acid (pABA) | Alternative Precursor | Coq2/UbiA | Can be prenylated and enter the CoQ pathway nih.gov |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Substrate | Coq2 | Is prenylated in cell-free extracts nih.gov |

This body of research underscores the potential for this compound and its derivatives to act as modulators of Coenzyme Q biosynthesis, primarily through the inhibition of the Coq2 enzyme.

Applications in Specialized Chemical and Material Sciences

Role as an Intermediate in Advanced Pharmaceutical Synthesis

While direct and extensive research specifically detailing the role of 4-Chloro-3-ethoxybenzoic acid in the synthesis of commercial pharmaceuticals is not widely documented in publicly available literature, the utility of structurally similar chloro-substituted benzoic acids is well-established. For instance, compounds like 2-chloro-5-bromobenzoic acid serve as crucial starting materials in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes google.com.

The synthetic value of such intermediates lies in the strategic placement of halogen and alkoxy groups, which can be used as handles for further chemical modifications or to influence the biological activity of the final molecule. The chloro group can act as a leaving group in nucleophilic substitution reactions or direct further substitutions on the aromatic ring, while the ethoxy group can influence the lipophilicity and metabolic stability of a drug candidate. Given these principles, this compound represents a potential precursor for the development of novel therapeutic agents, although specific examples of its large-scale use are not prominently reported.

| Related Compound | Pharmaceutical Application | Synthetic Role |

| 2-Chloro-5-bromobenzoic acid | Precursor for Ertugliflozin (SGLT2 inhibitor) | Starting material for multi-step synthesis |

| 4-Chlorobenzoic acid | Intermediate for various APIs | Building block for complex molecules |

| 2-Chlorobenzoic acid | Precursor for Diclofenac (NSAID) | Key reactant in the synthesis pathway |

Contributions to Modern Agrochemical Development

The development of effective and selective agrochemicals, such as herbicides and fungicides, often relies on the synthesis of molecules with specific toxicological profiles towards target organisms. Substituted benzoic acids are a known class of compounds utilized in this sector. For example, fluoro- and chloro-substituted benzoic acids are recognized as versatile precursors or intermediates in the synthesis of pesticides mdpi.com. The presence of a halogen atom is often crucial for the biological activity of the final agrochemical product.

While specific studies detailing the application of this compound in the development of modern agrochemicals are not prevalent in the reviewed literature, its structural motifs are indicative of its potential in this field. The chloro and ethoxy groups can influence the compound's environmental persistence, soil mobility, and mode of action. The carboxylic acid functionality also allows for the synthesis of a variety of esters and amides, further diversifying the range of potential agrochemical candidates that could be derived from this molecule.

Exploration in Advanced Material Science and Polymer Chemistry

The unique electronic and structural characteristics of this compound make it a candidate for exploration in the synthesis of advanced materials and polymers with tailored properties.

Benzoic acid and its derivatives can be incorporated into polymer chains to enhance properties such as thermal stability, gloss, and chemical resistance justlonghealth.com. They can act as chain terminators in alkyd resins, which helps to control the molecular weight and promote the crystallinity of the final polymer product justlonghealth.com. This modification can lead to coatings with improved hardness, water resistance, and faster drying times justlonghealth.com. While the direct use of this compound in this context is not explicitly detailed, its structure suggests it could be a valuable monomer or additive in the synthesis of specialized polymers and coatings where chemical inertness and durability are required.

The field of liquid crystals (LCs) is a promising area for the application of this compound. The molecular shape and polarity of a compound are critical factors in determining its ability to form mesophases, the hallmark of liquid crystals. Benzoic acid derivatives are widely used in the synthesis of calamitic (rod-like) liquid crystals nih.govnih.gov. The rigid benzoic acid core, combined with flexible terminal groups, can lead to the formation of nematic and smectic phases nih.govnih.gov.

The formation of liquid crystals from benzoic acid derivatives is often driven by the formation of hydrogen-bonded dimers, which creates a more elongated and rigid molecular structure conducive to mesophase formation nih.gov. The terminal substituents play a crucial role in influencing the transition temperatures and the type of mesophase formed. The presence of a chloro group, in particular, is known to affect the molecular polarizability and can promote the formation of smectic phases thescipub.com.

Research on related compounds, such as 4-substituted 3-hydroxybenzoic acids and various p-alkoxybenzoic acids, has demonstrated their utility in creating novel liquid crystalline materials hartleygroup.orgresearchgate.net. The synthesis typically involves the esterification of the benzoic acid with other aromatic cores to create the final mesogenic molecule nih.gov. Given these principles, this compound is a strong candidate as a precursor for new liquid crystal compounds. The combination of the chloro and ethoxy groups could lead to materials with unique dielectric and optical properties, making them suitable for applications in displays and optical switches.

Table of Related Benzoic Acid Derivatives in Liquid Crystal Synthesis

| Compound Class | Observed Mesophases | Key Structural Feature |

| p-Alkoxybenzoic acids | Nematic, Smectic | Hydrogen-bonded dimers forming rod-like structures |

| 4-Substituted 3-hydroxybenzoic acids | Columnar, Lamellar, Nematic | Bent-core structures leading to complex phases |

| Chloro-substituted Schiff base esters | Smectic A, Smectic B | Polar chloro group influencing intermolecular interactions |

The functionalization of carbon nanotubes (CNTs) is a critical step in harnessing their exceptional properties for various applications, as it improves their solubility and processability. While the direct functionalization of CNTs with this compound has not been specifically reported, a related compound, 4-ethoxybenzoic acid, has been used to prepare highly conducting and flexible few-walled carbon nanotube thin films chemicalbook.com. This suggests that benzoic acid derivatives can be effectively attached to the surface of CNTs.